4-Methoxy-6-methyl-2-(methylthio)pyrimidine

Description

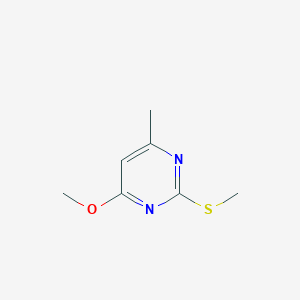

4-Methoxy-6-methyl-2-(methylthio)pyrimidine (CAS: 55749-33-2) is a heterocyclic aromatic compound featuring a pyrimidine backbone with three distinct substituents: a methoxy group (-OCH₃) at position 4, a methyl group (-CH₃) at position 6, and a methylthio group (-SCH₃) at position 2. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol. The compound is characterized by its stability under mild conditions and its ability to undergo regioselective transformations, such as nucleophilic substitutions and oxidations .

Properties

IUPAC Name |

4-methoxy-6-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNWYHTWXORCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603121 | |

| Record name | 4-Methoxy-6-methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55749-33-2 | |

| Record name | 4-Methoxy-6-methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with methanol under basic conditions to introduce the methoxy group . The reaction is usually carried out at elevated temperatures to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Reduction: The pyrimidine ring can be reduced at various positions under suitable conditions.

Substitution: The methylthio group can be displaced by nucleophiles such as hydroxide ions or primary amines.

Common Reagents and Conditions

Oxidizing Agents: Peroxides, peracids

Reducing Agents: Hydrogen gas, metal hydrides

Nucleophiles: Hydroxide ions, primary amines

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Reduced pyrimidine derivatives

Substitution Products: Hydroxylated or aminated pyrimidines

Scientific Research Applications

Analgesic Activity

Research has shown that derivatives of 4-methoxy-6-methyl-2-(methylthio)pyrimidine exhibit significant analgesic properties. A study conducted on a series of 2-methylthio-1,4-dihydropyrimidine derivatives demonstrated that certain compounds possess strong analgesic effects, primarily through peripheral pain mechanism inhibition. For instance, specific derivatives were found to achieve up to 70.32% analgesic activity in acetic acid-induced writhing tests .

Table 1: Analgesic Activity of Pyrimidine Derivatives

| Compound | Analgesic Activity (%) |

|---|---|

| IIh | 70.32 |

| IIk | 58.45 |

| IIl | 50.68 |

| IIe | 57.08 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study on new derivatives indicated varying degrees of antibacterial and antifungal activities, with some compounds showing effectiveness comparable to established antibiotics like ceftriaxone . The structure–activity relationship suggests that modifications to the benzene ring can enhance microbial inhibition.

Herbicide Development

This compound serves as an important intermediate in the synthesis of herbicides. It is utilized in the preparation of various herbicidal compounds, particularly those targeting specific plant species while minimizing environmental impact. The synthesis process is designed to be efficient and ecologically advantageous, allowing for high yield and purity without complicated purification steps .

Table 2: Herbicides Derived from Pyrimidine Compounds

| Herbicide Name | Active Ingredient | Application |

|---|---|---|

| Herbicide A | 7-[(4,6-Dimethoxypyrimidin-2-yl)thio]naphthalide | Broadleaf weed control |

| Herbicide B | Other derivatives based on pyrimidine scaffold | Selective herbicide |

Case Study 1: Analgesic Testing

In a controlled experiment involving various pyrimidine derivatives, researchers synthesized multiple compounds based on the structure of this compound. The study highlighted the analgesic potential of these compounds through rigorous testing protocols, confirming their efficacy in pain management .

Case Study 2: Agricultural Efficacy

A field study assessed the effectiveness of herbicides derived from pyrimidine intermediates in controlling weed growth in crops. The results indicated a significant reduction in weed populations with minimal phytotoxicity to the crops, demonstrating the practical application of these compounds in sustainable agriculture .

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Pyrimidine derivatives with varying substituents at positions 2, 4, and 6 exhibit distinct physicochemical properties and reactivities. Below is a detailed comparison of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine with structurally related compounds:

Table 1: Structural and Functional Comparison

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The target compound’s methoxy and methylthio groups make it a precursor to kinase inhibitors and antiviral agents. For example, its oxidation to sulfone derivatives enhances binding to ATP pockets in target proteins .

- Agrochemical Applications : Chloro-substituted analogs are preferred in herbicide synthesis due to their reactivity with thiol-containing enzymes in plants .

- Limitations : The target’s lower electrophilicity compared to chloro-pyrimidines restricts its use in metal-catalyzed cross-couplings, necessitating harsher conditions or pre-activation steps .

Biological Activity

4-Methoxy-6-methyl-2-(methylthio)pyrimidine, a pyrimidine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antimicrobial, anticancer, and immunosuppressive effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula : C6H8N2OS

- CAS Number : 55749-33-2

- Molecular Weight : 172.21 g/mol

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, disrupting critical metabolic pathways essential for cell survival.

- Receptor Interaction : It interacts with specific receptors, including adenosine receptors and receptor tyrosine kinases, influencing cellular signaling pathways related to cancer and inflammation.

- Caspase Activation : The compound can activate caspases, leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Inhibition of Tumor Growth : The compound has been shown to inhibit key proteins involved in cancer progression, such as kinases (e.g., VEGFR-2).

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| This compound | <50 | Various Cancer Cell Lines |

In a study involving the NCI-60 cancer cell line panel, the compound demonstrated an average GI50 of approximately 10 nM against sensitive cell lines, indicating potent antiproliferative activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

| Pathogen | MIC (µg/ml) |

|---|---|

| Candida albicans | 0.8 |

| Escherichia coli | 1.5 |

| Staphylococcus aureus | 1.0 |

The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.8 µg/ml against Candida albicans, highlighting its potential as an antimicrobial agent .

Immunosuppressive Effects

Certain derivatives of this pyrimidine have exhibited immunosuppressive properties:

- Lymphocyte Proliferation Inhibition : Studies indicate that these compounds can inhibit the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A, suggesting potential applications in managing autoimmune diseases .

Case Studies

- Antitumor Efficacy in Xenograft Models : In vivo studies using MDA-MB-435 xenograft models demonstrated that administration of the compound at a dose of 75 mg/kg resulted in significant tumor growth inhibition compared to control groups .

- Microtubule Depolymerization Assays : In vitro assays revealed that the compound caused microtubule depolymerization at concentrations as low as 10 µM, indicating its potential as a microtubule-targeting agent in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.